molecular formula C10H8S B186537 3-Phenylthiophene CAS No. 2404-87-7

3-Phenylthiophene

Cat. No. B186537
CAS RN: 2404-87-7
M. Wt: 160.24 g/mol
InChI Key: ZDQZVKVIYAPRON-UHFFFAOYSA-N
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Description

3-Phenylthiophene is a chemical compound with the molecular formula C10H8S . It has an average mass of 160.236 Da and a monoisotopic mass of 160.034668 Da . It is used as a conducting polymer precursor .


Molecular Structure Analysis

The molecular structure of 3-Phenylthiophene has been analyzed using various spectroscopic techniques. The Infrared Spectrum conforms to the structure . The molecule has a density of 1.1±0.1 g/cm3, a boiling point of 228.5±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .


Physical And Chemical Properties Analysis

3-Phenylthiophene has a density of 1.1±0.1 g/cm3, a boiling point of 228.5±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.6±3.0 kJ/mol, a flash point of 65.5±4.9 °C, and an index of refraction of 1.598 .

Scientific Research Applications

1. Electrochemical Materials Science

  • Application : 3-Phenylthiophene is used in the synthesis of intrinsically conducting polymers. These polymers are important in the field of electrochemical materials science due to their potential use in rechargeable batteries, electrochromic display devices, and supercapacitors .
  • Methods : A series of 3-(p-X-phenyl)thiophene monomers was electrochemically polymerized to furnish polymer films that could be reversibly reduced and oxidized . The oxidation potentials of the monomers and formal potentials of the doping processes of polymers were correlated with resonance and inductive effects of the substituents on the phenyl ring .
  • Results : Poly-3-phenylthiophene was found to be highly p-dopable and suggested its application in a p–n junction diode . The high p-doping activity of poly-3-phenylthiophene was explained in terms of a favorable conjugation effect between the phenyl rings and the polythiophene backbone .

2. Therapeutic Applications

  • Application : Thiophene and its substituted derivatives, including 3-Phenylthiophene, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
  • Methods : The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
  • Results : Thiophenes are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

3. Organic Semiconductors

  • Application : Thiophene-mediated molecules, including 3-Phenylthiophene, play a prominent role in the advancement of organic semiconductors .
  • Methods : The synthesis of thiophene derivatives is crucial for the development of organic semiconductors .
  • Results : Organic semiconductors have wide applications in devices like organic field-effect transistors (OFETs) and in the fabrication of organic light-emitting diodes (OLEDs) .

4. Corrosion Inhibitors

  • Application : Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
  • Methods : The synthesis of thiophene derivatives, including 3-Phenylthiophene, is important for their application as corrosion inhibitors .
  • Results : These compounds help in preventing the corrosion of metals, thus increasing the lifespan of industrial equipment .

5. Anti-Atherosclerotic Agents

  • Application : 2-Octylthiophene, a derivative of 3-Phenylthiophene, is used in the synthesis of anti-atherosclerotic agents .
  • Methods : The synthesis of 2-Octylthiophene involves various chemical reactions .
  • Results : The resulting compound has shown potential in treating atherosclerosis, a disease where plaque builds up inside the arteries .

6. Anticancer Agents

  • Application : 2-Butylthiophene, a derivative of 3-Phenylthiophene, is used as a raw material in the synthesis of anticancer agents .
  • Methods : The synthesis of 2-Butylthiophene involves various chemical reactions .
  • Results : The resulting compound has shown potential in treating various types of cancer .

properties

IUPAC Name

3-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQZVKVIYAPRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95831-29-1
Record name Thiophene, 3-phenyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=95831-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID90178787
Record name 3-Phenylthiophene
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Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Phenylthiophene

CAS RN

2404-87-7
Record name 3-Phenylthiophene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Phenylthiophene
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Record name 3-Phenylthiophene
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Record name 3-Phenylthiophene
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Record name 3-PHENYLTHIOPHENE
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Synthesis routes and methods I

Procedure details

To a mixture of 1.0 mL (10.6 mmol) of 3-bromothiophene, 20 mL of anhydrous ether, 60 mg (0.11 mmol) of 1,3-[Bis(diphenylphosphino)-propane]dichloronickel(II)[NiCl2 (dppp)] under N2 with stirring at 0° C. was slowly added 7.0 mL (14 mmol) of 2.0 M PhMgCl in THF. The reaction was slowly warmed to room temperature. Note that a vigorous exothermic reaction may occur if the Grignard reagent is added too fast or if the reaction is allowed to warm to room temperature to rapidly. After stirring for 3 h, the mixture was warmed to reflux for 2 h, poured into 20 mL of 5% HCl solution, and extracted with 2×20 mL of ether. The combined organic phases were washed with 15 mL of H2O and 15 mL of brine, dried (MgSO4) and concentrated. Crystallization from hexanes provided 0.58 g (34% yield) of 3-phenylthiophene.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,3-[Bis(diphenylphosphino)-propane]dichloronickel(II)[NiCl2 (dppp)]
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
34%

Synthesis routes and methods II

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
22

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
744
Citations
JP Ferraris, MM Eissa, ID Brotherston… - Chemistry of …, 1998 - ACS Publications
… Derivatization of 3-phenylthiophene monomers with electron-withdrawing groups on the phenyl rings has been shown to enhance the stability of the n-doped polymer when counterions …
Number of citations: 175 pubs.acs.org
JP Ferraris, MM Eissa, ID Brotherston… - Journal of …, 1998 - Elsevier
… Using this polymer as a bench mark, we now report the results of our studies on a series of 3-phenylthiophene derivatives using cyclic voltammetry, EQCM and impedance spectroscopy …
Number of citations: 119 www.sciencedirect.com
S Gronowitz, N Gjos, RM Kellogg… - The Journal of Organic …, 1967 - ACS Publications
… The quite different isomer distribution with 3-phenylthiophene makes it rather unlikely that … of view making both 2-bromo-3-phenylthiophene and 5-bromo3-phenylthiophene available as …
Number of citations: 18 pubs.acs.org
Z Zhang, G Shi - Journal of Electroanalytical Chemistry, 2004 - Elsevier
… Poly (3-phenylthiophene) (P3PhT) films have been electrochemically synthesized by direct oxidation of 3-phenylthiophene in the electrolyte of pure boron trifluoride diethyl etherate (…
Number of citations: 30 www.sciencedirect.com
Y Mei-Rong, S Yu, X Yong-Jin - SpringerPlus, 2014 - Springer
… Poly(3-phenylthiophene) has represented such a purpose. The … work is done on the 3-phenylthiophene derivatives. Therefore, … functional groups on the 3-phenylthiophene molecules. …
Number of citations: 18 link.springer.com
M Onoda, H Nakayama, S Morita… - Journal of applied …, 1993 - pubs.aip.org
… ( 3-phenylthiophene) was determined. The top of the valence band of poly( 3-phenylthiophene) … clear that the dopant in poly(3-phenylthiophene) is relatively stable compared with that in …
Number of citations: 33 pubs.aip.org
S Gronowitz, N Gjøs, B Sjöberg, SJ Cyvin… - Acta Chem …, 1967 - actachemscand.org
… that bromination of 3-phenylthiophene with bromine in acetic acid yielded a mixture consisting of 70 % of 5-bromo-3-phenylthiophene and 30 % of 2-bromo-3-phenylthiophene, while …
Number of citations: 31 actachemscand.org
MA Sato, S Tanaka, K Kaeriyama - Journal of the Chemical Society …, 1987 - pubs.rsc.org
… The electrochemical preparation of poly(3-phenylthiophene) is described; when doped with cations as well as anions, it exhibits interesting spectroscopic properties. … Here we …
Number of citations: 44 pubs.rsc.org
G Uğurlu, E Kasap, Z Kantarci, M Bahat - Journal of molecular structure, 2007 - Elsevier
… structure calculation and torsional potential of 3-phenylthiophene and 3-(fluorophenyl) … , polarizabilities and HOMO–LUMO energy differences of 3-phenylthiophene, 3-(2-fluorophenyl) …
Number of citations: 13 www.sciencedirect.com
G Chidichimo, A Liguori, M Longeri… - Journal of Magnetic …, 1983 - Elsevier
… In this paper the spectrum of the 3-phenylthiophene molecule will be discussed, with the main aim of verifying the reliability of the technique for a system with large torsional, low-…
Number of citations: 11 www.sciencedirect.com

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